molecular formula C21H20N2O2S2 B5771194 4-(2,5-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide

4-(2,5-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide

Cat. No. B5771194
M. Wt: 396.5 g/mol
InChI Key: QBUJAEBFCNHCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as DTTA and is a member of the thiophene carboxamide family. DTTA is a synthetic compound that is not found naturally in any organism or substance.

Mechanism of Action

DTTA acts as a cross-linking reagent by forming covalent bonds between proteins. This stabilizes protein-protein interactions and can help to identify protein complexes. DTTA also acts as a fluorescent probe by binding to proteins and emitting fluorescence when excited with light. This allows researchers to study protein-protein interactions and protein-ligand interactions.
Biochemical and Physiological Effects:
DTTA does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found naturally in any organism or substance.

Advantages and Limitations for Lab Experiments

DTTA has several advantages for lab experiments. It is a stable compound that can be stored for long periods of time. DTTA is also a versatile reagent that can be used in a variety of experiments to study protein-protein interactions and protein-ligand interactions. However, DTTA does have some limitations. It is a toxic compound that should be handled with care. DTTA can also be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research involving DTTA. One area of research is the development of new cross-linking reagents that are less toxic and easier to work with. Another area of research is the development of new fluorescent probes that can be used to study protein-protein interactions and protein-ligand interactions. Finally, research could focus on the use of DTTA in drug discovery and development to identify new targets for therapeutic intervention.

Synthesis Methods

DTTA is synthesized in a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,5-dimethylphenylacetonitrile with thioacetic acid to form 2,5-dimethylphenylthioacetic acid. This is followed by the reaction of 2,5-dimethylphenylthioacetic acid with thionyl chloride to form 2,5-dimethylphenylthioacetyl chloride. The final step involves the reaction of 2,5-dimethylphenylthioacetyl chloride with 3-mercapto-2-phenylthiophene-1-carboxamide to form DTTA.

Scientific Research Applications

DTTA has potential applications in scientific research as a tool to study the function and interaction of proteins. It is commonly used as a cross-linking reagent to stabilize protein-protein interactions and to study the structure and function of proteins. DTTA can also be used as a fluorescent probe to study protein-protein interactions and protein-ligand interactions.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-13-8-9-14(2)16(10-13)17-11-27-21(19(17)20(22)25)23-18(24)12-26-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUJAEBFCNHCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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